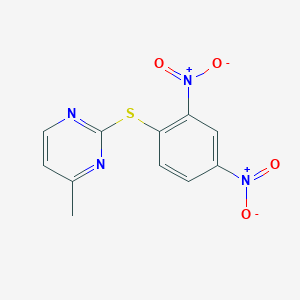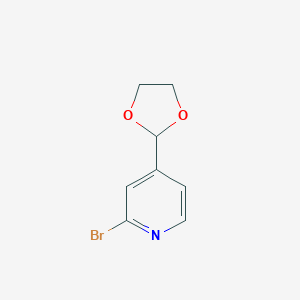
2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
Descripción general
Descripción
“2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is a chemical compound with the molecular formula C8H8BrNO2 . It belongs to the categories of Aliphatic Cyclic Structures, Aromatics, Aliphatic Heterocycles, Aromatic Heterocycles, Pyridines, Heterocyclic Compounds, Aryl Halides, and Aryl Bromides . The compound is characterized by a pyridine ring substituted with a bromine atom and a 1,3-dioxolane group .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is represented by the SMILES notation: Brc1cc(ccn1)C1OCCO1 . This indicates that the bromine atom is attached to the pyridine ring, and the 1,3-dioxolane group is attached to the same ring .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-(1,3-dioxolan-2-YL)pyridine” is 230.061 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKBURHSSFUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxolan-2-YL)pyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


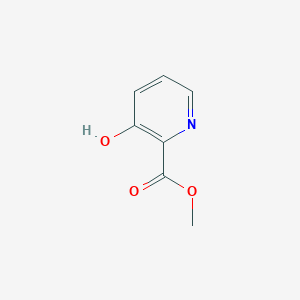
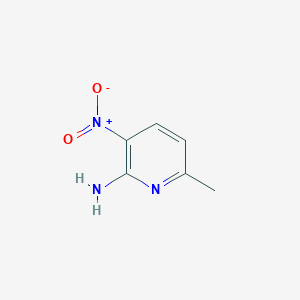

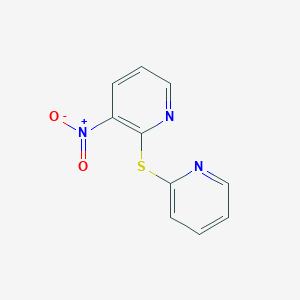

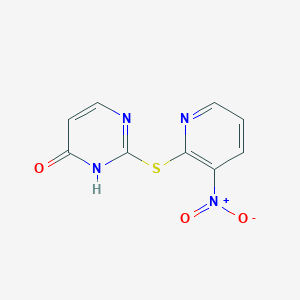
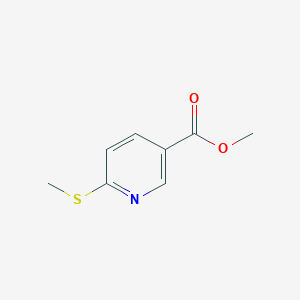
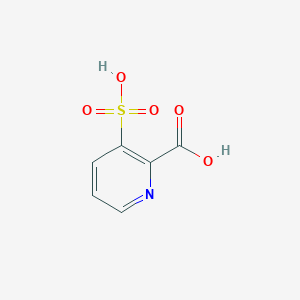
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
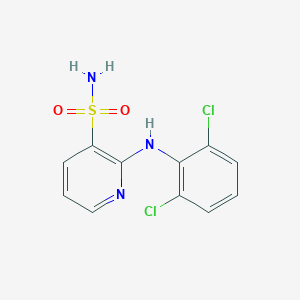
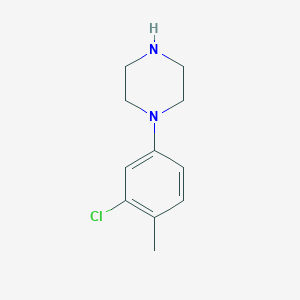
![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)
